molecular formula C11H20Cl2N2 B12765984 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride CAS No. 83843-36-1

1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride

Cat. No.: B12765984
CAS No.: 83843-36-1
M. Wt: 251.19 g/mol
InChI Key: JHBFDYUIKSBYHS-UHFFFAOYSA-N
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Description

1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride is a chemical compound known for its unique structure and properties It consists of an amino group attached to a propane backbone, with a 2,6-dimethylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like nickel or copper to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-pressure autoclaves and catalytic hydrogenation are common methods employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor binding, and interference with cellular signaling processes .

Comparison with Similar Compounds

  • 1-(2,6-Dimethylphenylamino)propane-1,2-dione dioxime
  • Bis[1-(2,6-dimethylanilino)propane-1,2-dione dioximato]nickel(II)

Comparison: 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride is unique due to its specific amino and phenylamino substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

CAS No.

83843-36-1

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

2-N-(2,6-dimethylphenyl)propane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8-5-4-6-9(2)11(8)13-10(3)7-12;;/h4-6,10,13H,7,12H2,1-3H3;2*1H

InChI Key

JHBFDYUIKSBYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)CN.Cl.Cl

Origin of Product

United States

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